molecular formula C9H3F9O B1598351 Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene CAS No. 89847-87-0

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene

Cat. No.: B1598351
CAS No.: 89847-87-0
M. Wt: 298.1 g/mol
InChI Key: YXQDEALNNYDUIZ-UHFFFAOYSA-N
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Description

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is a fluorinated aromatic ether with the molecular formula C₉H₃F₉O and a molecular weight of 298.11 g/mol This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene typically involves the reaction of a fluorinated benzene derivative with a fluorinated propanol derivative under specific conditions. One common method includes the use of 2,2,3,3-tetrafluoropropanol as a starting material, which is then reacted with a pentafluorobenzene derivative in the presence of a suitable catalyst .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alkoxides.

    Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for this compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can yield carboxylic acids or ketones.

Scientific Research Applications

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene involves its interaction with molecular targets through its fluorinated aromatic ring and ether linkage. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluoro-(2,2,3,3-tetrafluoropropoxy)benzene is unique due to its combination of a highly fluorinated aromatic ring and an ether linkage. This structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation, making it valuable for specialized research and industrial applications .

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F9O/c10-2-3(11)5(13)7(6(14)4(2)12)19-1-9(17,18)8(15)16/h8H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQDEALNNYDUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396030
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89847-87-0
Record name 1,2,3,4,5-Pentafluoro-6-(2,2,3,3-tetrafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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